molecular formula C26H23FIN5O4 B10783369 Trametinib-13C,d3

Trametinib-13C,d3

Cat. No.: B10783369
M. Wt: 619.4 g/mol
InChI Key: LIRYPHYGHXZJBZ-KQORAOOSSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trametinib-13C-d3 involves the incorporation of carbon-13 and deuterium into the trametinib molecule. The process typically starts with the synthesis of trametinib, followed by the introduction of the isotopic labels. The key steps include:

Industrial Production Methods

Industrial production of trametinib-13C-d3 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include the use of high-purity reagents, controlled reaction environments, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

Trametinib-13C-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Scientific Research Applications

Trametinib-13C-d3 has a wide range of scientific research applications, including:

    Pharmacokinetics: Used as an internal standard for the quantification of trametinib in biological samples.

    Drug Metabolism: Helps in studying the metabolic pathways and identifying metabolites.

    Cancer Research: Investigated for its potential in treating various cancers, including melanoma and non-small cell lung cancer.

    Toxicology: Used in toxicity studies to understand the safety profile of trametinib .

Mechanism of Action

Trametinib-13C-d3 exerts its effects by inhibiting MEK1 and MEK2, which are key components of the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in cell proliferation, differentiation, and survival. By inhibiting MEK1 and MEK2, trametinib-13C-d3 disrupts the MAPK pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trametinib-13C-d3 is unique due to its isotopic labeling, which makes it particularly useful for pharmacokinetic and drug metabolism studies. The incorporation of carbon-13 and deuterium allows for precise tracking and quantification in biological systems, providing valuable insights into the drug’s behavior and metabolism .

Properties

Molecular Formula

C26H23FIN5O4

Molecular Weight

619.4 g/mol

IUPAC Name

N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6-methyl-2,4,7-trioxo-8-(trideuterio(113C)methyl)pyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide

InChI

InChI=1S/C26H23FIN5O4/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34)/i1+1D3

InChI Key

LIRYPHYGHXZJBZ-KQORAOOSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])C1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5

Canonical SMILES

CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5

Origin of Product

United States

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